molecular formula C19H15NO4S B277039 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

Cat. No. B277039
M. Wt: 353.4 g/mol
InChI Key: CFHSTENZPLQALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been developed through a specific synthesis method and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of specific enzymes involved in the cell cycle. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound's fluorescent properties are due to its ability to bind to metal ions, which results in a change in its fluorescence intensity. The compound's photosensitizing properties are due to its ability to generate reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage in cells. The compound's fluorescent properties make it useful for detecting metal ions in biological samples, which can provide insights into the role of these ions in biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in lab experiments is its ability to selectively inhibit the activity of specific enzymes involved in the cell cycle. This makes it a useful tool for studying the role of these enzymes in cancer development and progression. Additionally, the compound's fluorescent properties make it useful for detecting metal ions in biological samples, which can provide insights into the role of these ions in biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. One area of research is the development of more efficient synthesis methods for the compound, which can improve its yield and purity. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields. Future research can also focus on developing new derivatives of the compound with improved properties, such as increased selectivity or reduced toxicity. Finally, research can focus on exploring the use of the compound in combination with other drugs or therapies to improve its efficacy in treating cancer and other diseases.

Synthesis Methods

The synthesis of 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves the reaction of 2-methylphenyl-1H-indole-6-sulfonic acid with methyl ethyl ketone in the presence of a catalytic amount of concentrated sulfuric acid. The reaction yields the desired compound, which can be purified through recrystallization. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has shown potential as a fluorescent probe for detecting metal ions in biological samples. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

Product Name

2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

Molecular Formula

C19H15NO4S

Molecular Weight

353.4 g/mol

IUPAC Name

(2-methylphenyl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate

InChI

InChI=1S/C19H15NO4S/c1-12-6-3-4-9-16(12)24-25(22,23)17-11-10-15-18-13(17)7-5-8-14(18)19(21)20(15)2/h3-11H,1-2H3

InChI Key

CFHSTENZPLQALS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C

Origin of Product

United States

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